molecular formula C25H18O3 B3045412 Methanone, [4-(4-phenoxyphenoxy)phenyl]phenyl- CAS No. 106315-29-1

Methanone, [4-(4-phenoxyphenoxy)phenyl]phenyl-

Cat. No.: B3045412
CAS No.: 106315-29-1
M. Wt: 366.4 g/mol
InChI Key: JKFWKYCRXYOPRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methanone, [4-(4-phenoxyphenoxy)phenyl]phenyl- is a complex organic compound with the molecular formula C25H18O3. This compound is characterized by its unique structure, which includes two phenoxy groups attached to a central phenyl ring, making it a subject of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, [4-(4-phenoxyphenoxy)phenyl]phenyl- typically involves the reaction of 4-phenoxyphenol with 4-bromobenzophenone under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a palladium catalyst (Pd/C) in a solvent like dimethylformamide (DMF). The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion .

Industrial Production Methods

On an industrial scale, the production of Methanone, [4-(4-phenoxyphenoxy)phenyl]phenyl- follows similar synthetic routes but with optimized conditions to enhance yield and purity. The use of continuous flow reactors and automated systems allows for better control over reaction parameters, leading to more efficient production processes .

Chemical Reactions Analysis

Types of Reactions

Methanone, [4-(4-phenoxyphenoxy)phenyl]phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can convert the ketone group to an alcohol.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methanone, [4-(4-phenoxyphenoxy)phenyl]phenyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methanone, [4-(4-phenoxyphenoxy)phenyl]phenyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methanone, [4-(4-phenoxyphenoxy)phenyl]phenyl- stands out due to its dual phenoxy groups, which confer unique chemical properties and reactivity. This structural feature makes it particularly useful in applications requiring specific interactions with biological targets or in the synthesis of complex organic molecules .

Properties

IUPAC Name

[4-(4-phenoxyphenoxy)phenyl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18O3/c26-25(19-7-3-1-4-8-19)20-11-13-22(14-12-20)28-24-17-15-23(16-18-24)27-21-9-5-2-6-10-21/h1-18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKFWKYCRXYOPRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30601322
Record name [4-(4-Phenoxyphenoxy)phenyl](phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30601322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106315-29-1
Record name [4-(4-Phenoxyphenoxy)phenyl](phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30601322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.